N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride
Overview
Description
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-acetylcholinesterase Activity
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide enhances this activity. The nitrogen atom's basic quality in piperidine plays a crucial role in activity enhancement. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride is a potent inhibitor of AChE, showing potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonists
Some derivatives are selective serotonin 4 receptor agonists, influencing gastrointestinal motility. They have potential as novel prokinetic agents with reduced side effects. For instance, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide has shown to enhance gastric emptying and defecation in mice (Sonda et al., 2004).
Antibacterial Activity
Benzamide derivatives have been synthesized and their metal complexes evaluated for antibacterial activity. For example, copper complexes of these compounds exhibited better activities against various bacteria compared to free ligands and standard antibiotics like ampicillin and streptomycin (Khatiwora et al., 2013).
Potential Antipsychotic Agents
Certain benzamide derivatives are studied as potential antipsychotic agents. They are evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and their ability to antagonize certain responses in mice. Some derivatives exhibited potent in vivo activities comparable to existing antipsychotic drugs (Norman et al., 1996).
ALK Inhibitors in Cancer Treatment
This compound derivatives have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors, potentially applicable in cancer treatment. They are assessed for their pharmacokinetics and enzymatic hydrolysis in plasma (Teffera et al., 2013).
Properties
IUPAC Name |
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFPGJGRJCKIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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